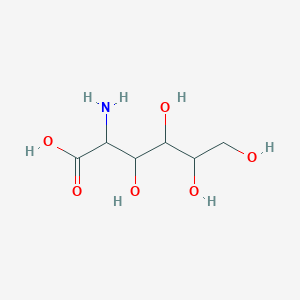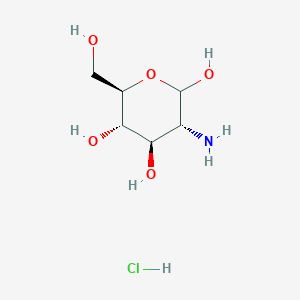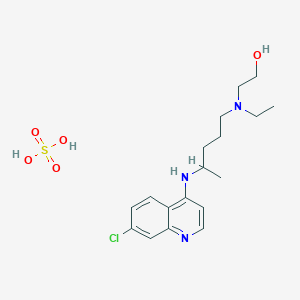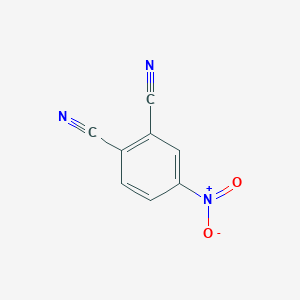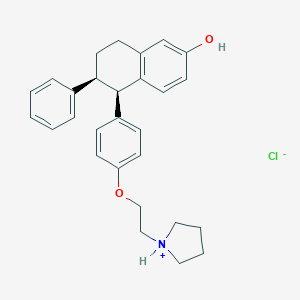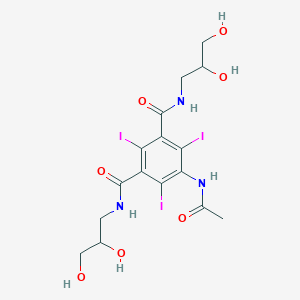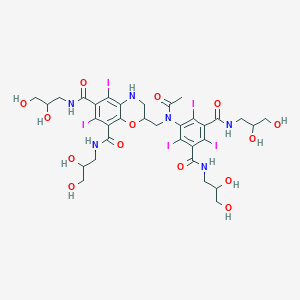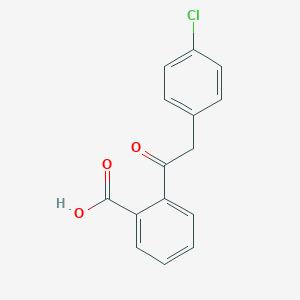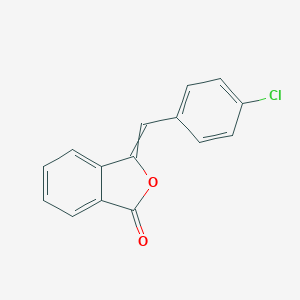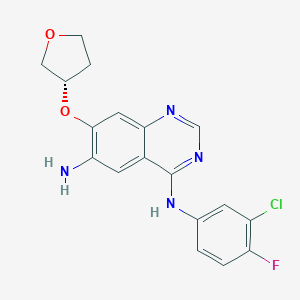
Cloperastin-Fendizoat
Übersicht
Beschreibung
Cloperastine fendizoate is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in several countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . Cloperastine fendizoate is known for its efficacy in treating coughs associated with respiratory diseases.
Wissenschaftliche Forschungsanwendungen
Cloperastine fendizoate has a wide range of scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It is used to study the effects of antitussive and antihistamine compounds on biological systems.
Medicine: It is widely used as a cough suppressant and antihistamine in clinical practice.
Industry: It is used in the pharmaceutical industry for the production of cough suppressants and antihistamines.
Wirkmechanismus
The precise mechanism of action of cloperastine fendizoate is not fully understood, but several biological activities have been identified:
Sigma-1 Receptor Ligand: Cloperastine fendizoate acts as a ligand for the sigma-1 receptor, likely as an agonist.
GIRK Channel Blocker: It is described as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Antihistamine: It has a high affinity for the H1 receptor, contributing to its antihistamine effects.
Anticholinergic: It also exhibits anticholinergic properties, which may contribute to its side effects such as sedation and somnolence.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biochemical properties of Cloperastine fendizoate are not fully understood. It has been identified to have several biological activities. It acts as a ligand of the σ1 receptor, a GIRK channel blocker, an antihistamine, and an anticholinergic . These interactions with various biomolecules contribute to its antitussive efficacy .
Cellular Effects
Cloperastine fendizoate’s cellular effects are primarily related to its antitussive and antihistamine properties . Recent studies have shown that it can also significantly inhibit the proliferation of oesophageal cancer cells .
Molecular Mechanism
The precise molecular mechanism of action of Cloperastine fendizoate is not fully clear. It is thought to act as a ligand of the σ1 receptor and a GIRK channel blocker, which may be involved in its antitussive efficacy . It also acts as an antihistamine and an anticholinergic .
Temporal Effects in Laboratory Settings
It is known that the therapeutic dose of Cloperastine fendizoate takes effect after 20-30 minutes, and single-dose administration duration is 3-4 hours .
Vorbereitungsmethoden
The synthesis of cloperastine fendizoate involves several steps:
Nucleophilic Substitution Reaction: 4-chlorobenzhydrol reacts with 2-chloroethanol in a benzene organic solvent to form an intermediate product.
Reaction with Piperidine: The intermediate product is then reacted with piperidine to obtain racemic cloperastine.
Resolution of Racemic Cloperastine: The racemic cloperastine is resolved using a resolving agent in a fatty alcohol solvent to obtain levo cloperastine.
Salt Formation: Finally, levo cloperastine is reacted with fendizoic acid to form cloperastine fendizoate
Analyse Chemischer Reaktionen
Cloperastine fendizoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cloperastine fendizoate can be compared with other antitussive and antihistamine compounds:
Levocloperastine: A similar compound with a dual mechanism of action, acting on both the central bulbar cough center and peripheral receptors in the tracheobronchial tree.
Codeine: An opioid used as a cough suppressant, but with a higher risk of side effects such as drowsiness and dependency.
Levodropropizine: Another antitussive agent with a different mechanism of action, often used as an alternative to cloperastine fendizoate.
Cloperastine fendizoate is unique in its combination of antitussive and antihistamine properties, making it a versatile compound for treating coughs associated with respiratory diseases.
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFKAKWSHBDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005645 | |
| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85187-37-7 | |
| Record name | Cloperastine fendizoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloperastine fendizoate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOPERASTINE FENDIZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the three-dimensional structure of Cloperastine Fendizoate and why is it important?
A: While Cloperastine Fendizoate has been used clinically as an antitussive, understanding its 3D structure is crucial for understanding its structure-activity relationship. X-ray analysis revealed that the two phenyl rings in Cloperastine are nearly perpendicular []. The piperidine ring adopts a chair conformation, and the chain connecting the piperidine and benzyl rings has a gauche-gauche-trans-gauche conformation []. This information is vital for researchers exploring its interactions with biological targets and designing potential analogs.
Q2: How can the enantiomers of Cloperastine Fendizoate be separated and quantified?
A: A chiral high-performance liquid chromatography (HPLC) method has been established for this purpose []. Utilizing a Chiralcel OD-H column and a mobile phase of hexane/isopropyl alcohol/diethylamine (98:2:0.1), the enantiomers can be effectively separated and detected at a wavelength of 254 nm []. This method offers a detection limit of 10 ng for each enantiomer, highlighting its sensitivity and applicability in assessing the purity of Cloperastine Fendizoate [].
Q3: Are there any known impurities in Cloperastine Fendizoate synthesis, and how are they monitored?
A: Research indicates a focus on developing chromatographic methods to detect genotoxic impurities in Cloperastine Fendizoate []. While the specifics of these methods aren't detailed in the provided abstracts, this research area emphasizes the importance of quality control in pharmaceutical development.
Q4: What analytical challenges are encountered when quantifying Cloperastine Fendizoate in pharmaceutical formulations?
A: Formulations like anti-cough suspensions often contain other ingredients besides the active compound. Research highlights the development of HPLC methods to simultaneously separate and quantify Cloperastine Fendizoate alongside preservatives like methylparaben and propylparaben in these formulations []. This indicates a need for analytical techniques capable of distinguishing and accurately measuring multiple components within a complex mixture.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



